molecular formula C17H21NO B101590 N-(1-Adamantyl)benzamide CAS No. 19026-84-7

N-(1-Adamantyl)benzamide

Cat. No. B101590
Key on ui cas rn: 19026-84-7
M. Wt: 255.35 g/mol
InChI Key: HIMFTDSGLWYLKA-UHFFFAOYSA-N
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Patent
US06468487B1

Procedure details

Into a flask, 1 mmole of adamantane, 0.1 mmole of N-hydroxyphthalimide, 6 ml of benzonitrile and 1 ml of acetic acid were added to mix and the flask was equipped with a gas bag (about 1L) of nitrogen monoxide NO. The mixture was reacted for 20 hours at 100° C. with stirring. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 92%, and 1-benzoylaminoadamantane (yield 65%), 1-adamantanol (yield 7%), 1-nitroadamantane (yield 6%), 1-acetyloxyadamantane (yield 2%) and 2-adamantanone (yield 2%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
nitrogen monoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:11][N:12]1[C:16](=[O:17])[C:15]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:14]2C1=O.C(#N)C1C=CC=CC=1.[O:31]=O.O=O>C(O)(=O)C>[C:16]([NH:12][C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)(=[O:17])[C:15]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:14]=1.[C:1]12([OH:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[N+:12]([C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)([O-:11])=[O:31].[C:16]([O:17][C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)(=[O:31])[CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Name
Quantity
0.1 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
nitrogen monoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O.O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to mix
CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 20 hours at 100° C.
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
[N+](=O)([O-])C12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%
Name
Type
product
Smiles
C(C)(=O)OC12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06468487B1

Procedure details

Into a flask, 1 mmole of adamantane, 0.1 mmole of N-hydroxyphthalimide, 6 ml of benzonitrile and 1 ml of acetic acid were added to mix and the flask was equipped with a gas bag (about 1L) of nitrogen monoxide NO. The mixture was reacted for 20 hours at 100° C. with stirring. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 92%, and 1-benzoylaminoadamantane (yield 65%), 1-adamantanol (yield 7%), 1-nitroadamantane (yield 6%), 1-acetyloxyadamantane (yield 2%) and 2-adamantanone (yield 2%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
nitrogen monoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:11][N:12]1[C:16](=[O:17])[C:15]2=[CH:18][CH:19]=[CH:20][CH:21]=[C:14]2C1=O.C(#N)C1C=CC=CC=1.[O:31]=O.O=O>C(O)(=O)C>[C:16]([NH:12][C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)(=[O:17])[C:15]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:14]=1.[C:1]12([OH:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[N+:12]([C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)([O-:11])=[O:31].[C:16]([O:17][C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)(=[O:31])[CH3:15] |f:3.4|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2
Name
Quantity
0.1 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
nitrogen monoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O.O=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12CC3CC(CC(C1)C3)C2

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to mix
CUSTOM
Type
CUSTOM
Details
The mixture was reacted for 20 hours at 100° C.
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NC12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
[N+](=O)([O-])C12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%
Name
Type
product
Smiles
C(C)(=O)OC12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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